rac-(R)-(1-allylpyrrolidin-2-yl)methanol
Description
rac-(R)-(1-allylpyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative featuring an allyl substituent at the 1-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. The "rac-" prefix indicates a racemic mixture, while the "(R)" designation specifies the stereochemistry of the enantiomer. Its structural features, including the allyl group and hydroxymethyl moiety, influence its reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(2R)-1-prop-2-enylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h2,8,10H,1,3-7H2/t8-/m1/s1 |
InChI Key |
KNHVARJOHSBMHG-MRVPVSSYSA-N |
Isomeric SMILES |
C=CCN1CCC[C@@H]1CO |
Canonical SMILES |
C=CCN1CCCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-®-(1-allylpyrrolidin-2-yl)methanol typically involves the reaction of pyrrolidine with allyl bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reduction step can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Industrial Production Methods: Industrial production of rac-®-(1-allylpyrrolidin-2-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: rac-®-(1-allylpyrrolidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the allyl group to a propyl group.
Substitution: The hydroxyl group in rac-®-(1-allylpyrrolidin-2-yl)methanol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Derivatives with reduced allyl groups.
Substitution: Compounds with substituted hydroxyl groups.
Scientific Research Applications
rac-®-(1-allylpyrrolidin-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of rac-®-(1-allylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Pyrrolidine Derivatives
Several pyrrolidine-based compounds with hydroxymethyl or related substituents have been synthesized and studied. Below is a comparative analysis:
Physicochemical and Bioactivity Profiles
- Bioactivity : Compounds with halogen substituents (e.g., 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine) show stronger anticancer activity due to electrophilic reactivity, whereas hydroxymethyl groups favor hydrogen bonding in target interactions .
- Stereochemical Impact: The (R)-configuration in this compound may confer enantioselective binding to biological targets, as seen in nicotine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
